N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Positional isomer Scaffold differentiation Medicinal chemistry sourcing

N-(4-Fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 593263-67-3, molecular formula C13H17FN2O3S, molecular weight 300.35 g/mol) is a synthetic small molecule belonging to the N-aryl-1-sulfonylpiperidine-4-carboxamide class. This compound features a piperidine ring substituted at the 1-position with a methylsulfonyl group and at the 4-position with an N-(4-fluorophenyl)carboxamide moiety.

Molecular Formula C13H17FN2O3S
Molecular Weight 300.35
CAS No. 593263-67-3
Cat. No. B2420463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS593263-67-3
Molecular FormulaC13H17FN2O3S
Molecular Weight300.35
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H17FN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17)
InChIKeyWHNCCYKDVAEVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 593263-67-3): Procurement-Relevant Structural and Physicochemical Baseline


N-(4-Fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 593263-67-3, molecular formula C13H17FN2O3S, molecular weight 300.35 g/mol) is a synthetic small molecule belonging to the N-aryl-1-sulfonylpiperidine-4-carboxamide class . This compound features a piperidine ring substituted at the 1-position with a methylsulfonyl group and at the 4-position with an N-(4-fluorophenyl)carboxamide moiety. It is available as a screening compound from commercial suppliers including Hit2Lead (ChemBridge) as catalog number SC-9005814, where it is supplied as a free-base solid . The molecule is structurally distinct from its positional isomer N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, which bears the carboxamide at the 3-position of the piperidine ring rather than the 4-position, a difference that can substantially alter molecular recognition properties . The compound occupies a defined region of drug-like chemical space, with a calculated LogP of 1.86, topological polar surface area (tPSA) of 66.5 Ų, and two rotatable bonds .

Why Generic Substitution of N-(4-Fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide with In-Class Analogs Is Scientifically Unsupported


Within the 1-(methylsulfonyl)piperidine-4-carboxamide scaffold class, even subtle modifications to the N-aryl substituent produce compounds that engage entirely distinct biological target space, precluding generic interchange. For example, the N-(2,4-dichlorobenzyl) analog inhibits soluble epoxide hydrolase (sEH; EC 3.3.2.10) with 45% inhibition at 200 nM in Homo sapiens assays [1], whereas the N-(3-chloro-2-methylphenyl) analog registers in ChEMBL (CHEMBL1411748) as a distinct chemical entity with no reported sEH activity [2]. Neither of these inhibition profiles can be extrapolated to the N-(4-fluorophenyl) derivative, where the electronic character of the para-fluoro substituent, distinct H-bond acceptor capacity, and altered dipole moment relative to chloro- or methyl-substituted analogs are expected to redirect target engagement. The carboxamide attachment position matters equally: moving the carboxamide from the 4-position to the 3-position of the piperidine ring (as in Hit2Lead SC-9005814) changes the spatial orientation of the pharmacophoric elements, a difference that routinely leads to divergent binding modes [1]. A researcher or procurement specialist substituting any in-class compound for 593263-67-3 without direct comparative data on the specific target of interest risks introducing an uncontrolled variable into the experimental system.

N-(4-Fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Quantitative Differentiation Evidence Against Closest Comparators


Positional Isomer Differentiation: 4-Carboxamide vs. 3-Carboxamide Piperidine Regioisomer

The target compound N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 593263-67-3) is a constitutional isomer of N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide (CAS 612514-42-8, also known as VU0152099), which has been characterized as a muscarinic acetylcholine receptor (mAChR) modulator . The 4-carboxamide substitution places the N-(4-fluorophenyl)carboxamide moiety in a sterically and electronically distinct environment compared to the 3-carboxamide isomer, a structural perturbation that in analogous piperidine systems has been documented to alter receptor subtype selectivity, with regioisomeric pairs showing different target engagement profiles . The two compounds share identical molecular formula (C13H17FN2O3S) and molecular weight (300.35 g/mol), making them indistinguishable by mass spectrometry alone and underscoring the procurement importance of verifying the correct CAS number .

Positional isomer Scaffold differentiation Medicinal chemistry sourcing

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: Class-Level Baseline Established by N-(2,4-Dichlorobenzyl) Analog

The N-(2,4-dichlorobenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide analog, which shares the identical 1-(methylsulfonyl)piperidine-4-carboxamide core scaffold with the target compound, demonstrates 45% inhibition of soluble epoxide hydrolase (sEH; EC 3.3.2.10) at 200 nM in Homo sapiens enzyme assays, as documented in the BRENDA enzyme database [1]. By contrast, a structurally related analog in the same BRENDA dataset — N-(2,4-dichloro-6-methylbenzyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide — achieves 95% inhibition at the identical 200 nM concentration [1], illustrating that modifications to both the N-aryl substituent and the sulfonyl group profoundly modulate target engagement within this scaffold class. The target compound's N-(4-fluorophenyl) group differs in both steric bulk (mono-substituted vs. di-substituted phenyl) and electronic character (electron-withdrawing fluoro vs. electron-withdrawing chloro) compared to the N-(2,4-dichlorobenzyl) analog, parameters known to affect sEH inhibitor potency.

Soluble epoxide hydrolase sEH inhibition Piperidine carboxamide SAR

Physicochemical Differentiation: Calculated LogP, tPSA, and Hydrogen Bond Parameters vs. Structural Analogs

The target compound's calculated physicochemical parameters — LogP of 1.86, topological polar surface area (tPSA) of 66.5 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors — place it in a favorable region of drug-like chemical space distinct from closely related analogs . For comparison, the N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide regioisomer (CAS 612514-42-8) shares the identical molecular formula and calculated properties , emphasizing that procurement differentiation between these two scaffold isomers must rely on CAS number verification rather than bulk physicochemical descriptors. Within the broader 1-(methylsulfonyl)piperidine-4-carboxamide analog series, the N-(2,4-dichlorobenzyl) derivative is substantially more lipophilic (estimated ΔLogP ≥ +1.0 due to the additional chlorine atoms) and has a larger molecular volume, differences that affect membrane permeability, solubility, and non-specific protein binding. The target compound's mono-fluoro substitution provides a defined, intermediate lipophilicity profile compared to non-halogenated (e.g., N-tert-butyl) and poly-halogenated (e.g., N-2,4-dichlorobenzyl) analogs.

LogP comparison tPSA Drug-likeness Physicochemical profiling

Patent-Class Association: Sulfonylpiperidine Carboxamide Scaffold as Privileged Matrix Metalloproteinase (MMP/TACE) Inhibitor Chemotype

The 1-(methylsulfonyl)piperidine-4-carboxamide core structure falls within the general Markush claims of patent families describing sulfonylpiperidine derivatives as inhibitors of matrix metalloproteinases (MMPs), with particular emphasis on TACE (TNFα Converting Enzyme; ADAM17) inhibition [1]. The patent literature establishes that sulfonylpiperidine carboxamides bearing aryl or heteroaryl groups at the carboxamide nitrogen constitute a recognized pharmacophore for metalloproteinase inhibition, with selectivity across MMP family members (MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13) being tunable through N-aryl modification [1]. The specific N-(4-fluorophenyl) substitution on 593263-67-3 introduces an electron-withdrawing para-fluoro group that is absent in the majority of exemplified patent compounds, creating a distinct electronic profile for metalloproteinase selectivity screening. This is relevant because within closely related hydroxamic acid-bearing sulfonylpiperidine carboxamides, BindingDB records Ki values ranging from 800 nM against purified human MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13 for the N-hydroxy-1-(methylsulfonyl)-4-{[4-(phenoxyphenyl)]sulfonyl}piperidine-4-carboxamide analog [2].

MMP inhibitor TACE inhibitor Sulfonylpiperidine Metalloproteinase patent

Commercial Availability and Purity Benchmarking: Single-Source Procurement Risk Assessment

N-(4-Fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 593263-67-3) is commercially available as a screening compound through Hit2Lead (ChemBridge catalog SC-9005814), where it is listed as a free-base solid with pricing in the standard screening compound bracket . It is supplied in quantities from 1 mg (5 µmol) to 100 mg, consistent with hit confirmation and initial SAR campaign requirements . In contrast, the regioisomeric 3-carboxamide variant (CAS 612514-42-8, VU0152099) is available through MedChemExpress (catalog HY-119226, purity >98%) as a characterized bioactive compound with reported mAChR activity, typically at higher purity specifications and correspondingly higher price points appropriate for in vivo pharmacology . The target compound's LogSW of -2.98 (calculated aqueous solubility indicator) suggests moderate aqueous solubility, which should be adequate for in vitro biochemical and cell-based assays at typical screening concentrations (1–100 µM) but may require co-solvent (e.g., DMSO) formulation for higher-concentration applications .

Commercial sourcing Screening compound Hit2Lead ChemBridge

Procurement-Relevant Application Scenarios for N-(4-Fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 593263-67-3)


Fragment-Based and Scaffold-Hopping Campaigns Targeting Soluble Epoxide Hydrolase (sEH) or Related α/β-Hydrolase Fold Enzymes

For medicinal chemistry teams exploring sEH (EC 3.3.2.10) inhibitor SAR, 593263-67-3 provides a mono-fluorinated analog to benchmark against the established N-(2,4-dichlorobenzyl) derivative, which exhibits 45% inhibition at 200 nM in Homo sapiens sEH assays [1]. The compound's single para-fluoro substituent offers a defined electronic perturbation (σp = 0.06 for fluorine vs. σm = 0.37 for chlorine), enabling systematic evaluation of aryl ring electronics on sEH potency while maintaining the identical 1-(methylsulfonyl)piperidine-4-carboxamide core scaffold. The intermediate LogP of 1.86 supports aqueous solubility adequate for fluorescence-based or LC-MS/MS sEH activity assays at concentrations up to 100 µM with DMSO co-solvent [2].

Matrix Metalloproteinase (MMP) Selectivity Profiling Using the Non-Hydroxamic Acid Sulfonylpiperidine Carboxamide Scaffold

Investigators studying MMP family selectivity can employ 593263-67-3 as a zinc-non-chelating baseline scaffold within the patent-validated sulfonylpiperidine carboxamide chemotype for TACE/MMP inhibition [1]. In the context of hydroxamic acid-bearing MMP inhibitors that achieve pan-MMP Ki values of 800 nM (BindingDB BDBM11879), this compound allows deconvolution of zinc-chelation-dependent binding from scaffold-mediated recognition [2]. The N-(4-fluorophenyl) substitution explores electronic effects on MMP subtype selectivity, complementing existing SAR around the 4-position carboxamide vector. Procurement quantities of 5–50 mg from Hit2Lead are sufficient for initial MMP panel screening across MMP-1, -2, -3, -8, -9, and -13 in fluorogenic substrate cleavage assays.

Regioisomer-Controlled Chemical Biology Experiments to Deconvolve Target Engagement of Piperidine Carboxamide Screening Hits

In phenotypic screening campaigns where both 4-carboxamide and 3-carboxamide piperidine regioisomers appear as hits, 593263-67-3 and its 3-carboxamide isomer (CAS 612514-42-8) constitute an essential matched pair for validating that observed biological activity is regioisomer-dependent rather than an assay artifact [1]. Because the two compounds are mass-indistinguishable (identical molecular formula C13H17FN2O3S, MW 300.35), orthogonal analytical confirmation (e.g., NMR, retention time on HPLC) is required to verify compound identity upon receipt and during assay preparation. Procurement of both isomers from distinct supplier tiers (Hit2Lead screening-grade for 4-carboxamide; MedChemExpress bioactive-grade for 3-carboxamide) supports dose-response confirmation and initial target identification studies in biochemical and cell-based assays [1].

Lead Optimization Starting Point for CNS-Penetrant or Peripherally Restricted Programs Requiring Defined Physicochemical Space

With a calculated LogP of 1.86, tPSA of 66.5 Ų, and only 2 rotatable bonds, 593263-67-3 occupies a favorable region of CNS drug-like space (typical CNS drug criteria: LogP 1–4, tPSA < 90 Ų, rotatable bonds ≤ 8) [1]. For programs targeting centrally acting soluble epoxide hydrolase inhibitors or CNS metalloproteinase modulation, this compound offers a more balanced physicochemical starting point than the poly-halogenated N-(2,4-dichlorobenzyl) analog (estimated LogP > 2.8). The mono-fluoro substitution also provides a metabolic soft spot (para-fluorophenyl) that is generally more resistant to CYP450-mediated oxidative metabolism than unsubstituted phenyl rings, while remaining susceptible to monitoring via 19F NMR in metabolite identification studies. Procurement of 50–100 mg supports preliminary in vitro ADME profiling (microsomal stability, CYP inhibition, plasma protein binding) and cassette PK studies.

Quote Request

Request a Quote for N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.